2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate
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Overview
Description
2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate typically involves the reaction of 2,4,5-trichlorophenol with 5,5,5-trichloropentane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide .
Scientific Research Applications
2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The chlorine atoms enhance its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of the compound.
2,4,6-Trichlorophenol: Similar structure but different reactivity and applications.
2,4-Dichlorophenol: Less chlorinated analog with distinct properties.
Uniqueness
2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate is unique due to its specific combination of a trichlorophenyl group and a trichloropentane sulfonate group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
(2,4,5-trichlorophenyl) 5,5,5-trichloropentane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl6O3S/c12-7-5-9(14)10(6-8(7)13)20-21(18,19)4-2-1-3-11(15,16)17/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPDQNGGMALTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OS(=O)(=O)CCCCC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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